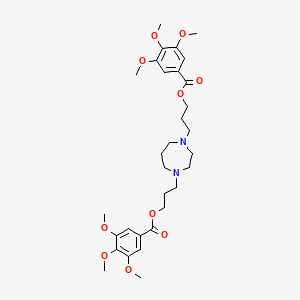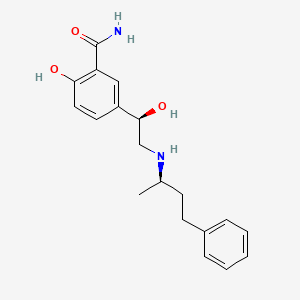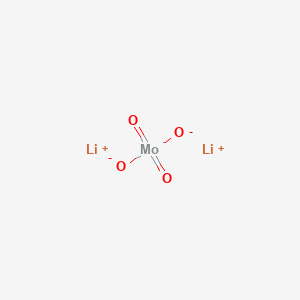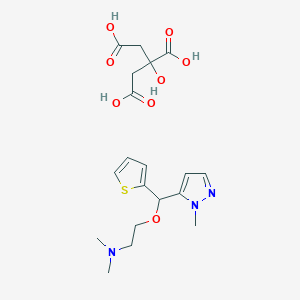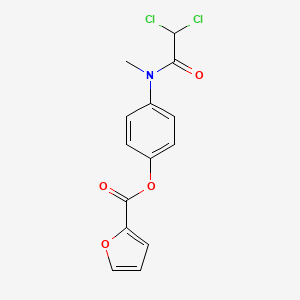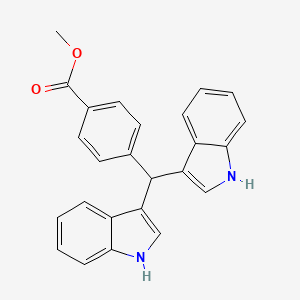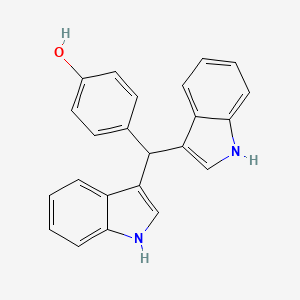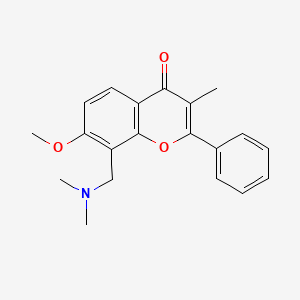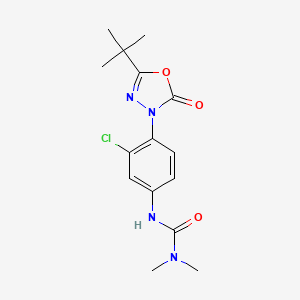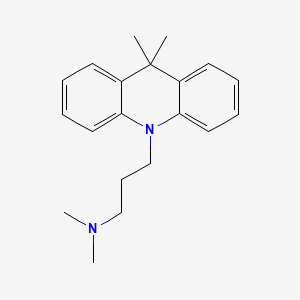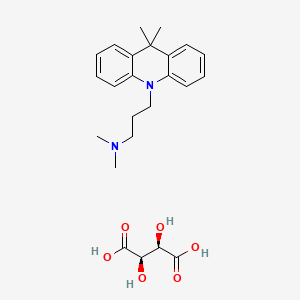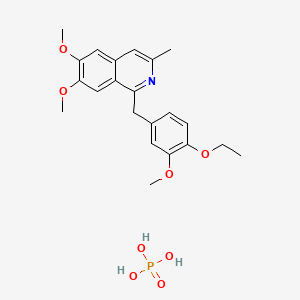
Dioxyline phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxyline phosphate is a bioactive chemical compound known for its diverse applications in scientific research and industry. It is a derivative of dioxyline, a compound that belongs to the isoquinoline class. This compound is recognized for its potential therapeutic benefits, particularly in the treatment of conditions such as angina pectoris, phlebitis, arterial thrombosis, and Raynaud’s phenomena .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dioxyline phosphate typically involves the reaction of dioxyline with phosphoric acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity dioxyline and phosphoric acid, with stringent control over reaction parameters to minimize impurities. The final product is subjected to rigorous quality control tests to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxyline phosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides .
Wissenschaftliche Forschungsanwendungen
Dioxyline phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is used in studies involving cellular signaling pathways and enzyme inhibition.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases and other conditions.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of dioxyline phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dimoxyline: A closely related compound with similar therapeutic applications.
Paveril: Another isoquinoline derivative with comparable biological activities.
Phosphinates: Compounds with similar bioisosteric properties and applications in medicinal chemistry
Uniqueness: Dioxyline phosphate stands out due to its specific combination of bioactivity and chemical stability. Its phosphate group enhances its solubility and bioavailability, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
5667-46-9 |
|---|---|
Molekularformel |
C22H28NO8P |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |
InChI |
InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |
InChI-Schlüssel |
YZKZXTBSUSEYQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)O |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |
Aussehen |
Solid powder |
| 5667-46-9 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dioxyline phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


